molecular formula C18H19ClN4O3 B3148731 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine CAS No. 65514-72-9

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine

Cat. No. B3148731
CAS RN: 65514-72-9
M. Wt: 374.8 g/mol
InChI Key: AUVPMQOLBZFPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as “1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine”, has the molecular formula C18H19ClN4O3 and a molecular weight of 374.82 . It is used in the synthesis of substituted dibenzodiazepines . It’s also an impurity in the synthesis of Clozepine, an antipsychotic .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that Schiff bases, which this compound is a type of, are generally synthesized by condensation of aliphatic or aromatic primary amine with carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a benzoyl group, which is further attached to a 4-chloro-2-nitrophenyl group via an amino link .


Chemical Reactions Analysis

The compound, being a Schiff base, can participate in various chemical reactions. Schiff bases are known to be versatile intermediates in organic synthesis, capable of forming carbon-nitrogen bonds .


Physical And Chemical Properties Analysis

This compound is soluble in methanol and water . It is a solid substance with a bright yellow color . The predicted boiling point is approximately 517.4°C at 760 mmHg, and the predicted density is approximately 1.4 g/cm³ .

Scientific Research Applications

Organic Nonlinear Optical (NLO) Crystals

The compound has been investigated for its potential as a building block in the growth of organic NLO single crystals. These crystals exhibit nonlinear optical properties, making them valuable for applications in laser technology, optical communication, and frequency conversion .

Electrochemical Reduction Studies

Researchers have studied the electrochemical reduction of 4-chloro-2-nitrophenol to 2-amino-4-chlorophenol . Understanding its electrochemical behavior is crucial for applications in sensors, catalysis, and environmental monitoring .

Crystal Growth and Structure Analysis

The compound 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) has been synthesized and grown as optically transparent single crystals. These crystals can be used in optoelectronic devices, photonic applications, and crystallography studies .

1,2,4-Triazole-Containing Compounds

The compound can serve as an effective nucleophile in the synthesis of nitrogen-containing heterocycles. For instance, it can participate in controlled multidirectional reactions, leading to the formation of diverse 1,2,4-triazole derivatives. These compounds find applications in medicinal chemistry, agrochemicals, and materials science .

Rare and Unique Chemical Collections

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data may not be available, its rarity makes it intriguing for specialized research purposes .

properties

IUPAC Name

[2-(4-chloro-2-nitroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)18(24)14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)23(25)26/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVPMQOLBZFPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652119
Record name [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine

CAS RN

65514-72-9
Record name [2-[(4-Chloro-2-nitrophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65514-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
Reactant of Route 3
Reactant of Route 3
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
Reactant of Route 4
Reactant of Route 4
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
Reactant of Route 5
Reactant of Route 5
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
Reactant of Route 6
Reactant of Route 6
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.